molecular formula C14H21N B13418212 N-[(4-methylphenyl)methyl]cyclohexanamine CAS No. 70000-62-3

N-[(4-methylphenyl)methyl]cyclohexanamine

Cat. No.: B13418212
CAS No.: 70000-62-3
M. Wt: 203.32 g/mol
InChI Key: PWFKKLWEXVQDPX-UHFFFAOYSA-N
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Description

n-(4-Methylbenzyl)cyclohexanamine: is an organic compound that belongs to the class of amines It consists of a cyclohexane ring substituted with an amine group and a 4-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing n-(4-Methylbenzyl)cyclohexanamine involves the reductive amination of cyclohexanone with 4-methylbenzylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of cyclohexyl chloride with 4-methylbenzylamine in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of n-(4-Methylbenzyl)cyclohexanamine may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and catalysts can vary based on cost and availability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-(4-Methylbenzyl)cyclohexanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate, and various alkyl halides.

Major Products:

    Oxidation: Cyclohexanone derivatives, carboxylic acids.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Explored for its effects on cellular signaling pathways.

Medicine:

  • Potential applications in the development of pharmaceuticals, particularly in the design of drugs targeting neurological disorders.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the formulation of certain types of polymers and resins.

Mechanism of Action

The mechanism by which n-(4-Methylbenzyl)cyclohexanamine exerts its effects can vary depending on its application. In biological systems, it may interact with specific receptors or enzymes, altering their activity and influencing cellular processes. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

    Cyclohexylamine: Similar in structure but lacks the 4-methylbenzyl group. It is a simpler amine with applications in corrosion inhibition and as a precursor in organic synthesis.

    n-(4-Fluoro-2-methylbenzyl)cyclohexanamine: Similar structure with a fluorine atom substituting one of the hydrogen atoms on the benzyl group. This modification can alter its chemical properties and biological activity.

    ®-n-Benzyl-n-(1-phenylethyl)cyclohexanamine: A chiral compound with a benzyl and phenylethyl group, used in neuropharmacological research.

Uniqueness: n-(4-Methylbenzyl)cyclohexanamine is unique due to the presence of the 4-methylbenzyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer specific properties that make it suitable for particular applications in research and industry.

Properties

CAS No.

70000-62-3

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]cyclohexanamine

InChI

InChI=1S/C14H21N/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14/h7-10,14-15H,2-6,11H2,1H3

InChI Key

PWFKKLWEXVQDPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2CCCCC2

Origin of Product

United States

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